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Compound of Interest

Compound Name: Morin

Cat. No.: B3182404

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morin hydrate, a naturally occurring flavonoid, has garnered significant interest in the scientific
community for its diverse pharmacological activities. Understanding its precise three-
dimensional structure is paramount for elucidating its mechanism of action and for guiding
rational drug design and development. This technical guide provides a comprehensive
overview of the structural analysis of morin hydrate, detailing its physicochemical properties,
spectroscopic signature, and crystallographic architecture.

Physicochemical Properties

Morin hydrate is the dihydrate form of morin (2-(2,4-dihydroxyphenyl)-3,5,7-trinydroxy-4H-
chromen-4-one). Its fundamental physicochemical characteristics are summarized in the table
below, providing a foundational dataset for researchers.
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Property Value Reference

2-(2,4-dihydroxyphenyl)-3,5,7-
IUPAC Name trihydroxychromen-4- [1]

one;dihydrate

Molecular Formula C15H1409 [1]

Molecular Weight 338.27 g/mol [1]
Light yellow to brown

Appearance (2]
powder/crystal

Melting Point 299-300 °C (decomposes) [3]

Soluble in methanol and
- alkaline aqueous solutions;
Solubility ] ] [3]
slightly soluble in water, ether,

and acetic acid.

Crystallographic Analysis

The definitive three-dimensional structure of morin hydrate has been determined by single-
crystal X-ray diffraction, confirming the presence of two water molecules per morin molecule.
These water molecules are integral to the crystal lattice, participating in a network of
intermolecular hydrogen bonds that stabilize the overall structure.[4] The three rings of the
morin molecule are nearly coplanar, a conformation that facilitates the delocalization of
electrons and is believed to contribute to its potent antioxidant properties.[4]

A detailed crystallographic information file (CIF) containing unit cell dimensions, space group,
atomic coordinates, bond lengths, and bond angles is essential for a complete structural
understanding. While the dihydrate structure is confirmed, a publicly accessible CIF file for
morin dihydrate has not been identified in the current literature search.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure and bonding of
morin hydrate. The following sections detail the characteristic spectral data obtained from
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen
framework of morin hydrate. The chemical shifts are influenced by the electronic environment
of each nucleus, providing a detailed map of the molecule's structure.

IH NMR Spectral Data (DMSO-de)

Chemical Shift Lo Coupling Constant
Proton Multiplicity .
(ppm) (9) in Hz
H-6 6.20 d 2.1
H-8 6.40 d 2.1
H-3' 6.42 d 2.3
H-5' 6.45 dd 8.5,2.3
H-6' 7.95 d 8.5
5-OH 12.45 S
3-OH, 7-0OH, 2'-OH,
9.2-9.7 brs

4'-OH

Note: The broad signal between 9.2 and 9.7 ppm corresponds to the exchangeable phenolic
protons.

13C NMR Spectral Data (DMSO-ds)
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Carbon Chemical Shift (ppm)
C-2 147.1
C-3 135.9
C-4 176.0
C-4a 103.1
C-5 161.0
C-6 98.1
C-7 164.2
C-8 93.4
C-8a 156.2
C-1 112.9
Cc-2' 157.9
C-3 102.3
C-4' 159.8
C-5' 108.0
C-6' 130.8

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the vibrational modes of the functional groups present in morin
hydrate, offering a molecular fingerprint.
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Wavenumber (cm~?)

Assignment

3529, 3446 O-H stretching (phenolic and water)
1658 C=0 stretching (y-pyrone)
1614, 1596 C=C stretching (aromatic rings)

1373, 1307, 1172

C-OH bending/stretching

Experimental Protocols

The following sections outline generalized experimental procedures for the structural analysis

of morin hydrate. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

Single-Crystal X-ray Diffraction

o Crystal Growth: Single crystals of morin hydrate suitable for X-ray diffraction can be grown

by slow evaporation of a saturated solution of morin in a suitable solvent system (e.g.,

methanol/water). High-quality crystals should be clear, well-formed, and free of defects.[5]

o Crystal Mounting: A selected crystal (typically 0.1-0.3 mm in each dimension) is mounted on

a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[5]

o Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100

K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected

using a diffractometer equipped with a suitable X-ray source (e.g., Mo Ka or Cu Ka radiation)

and a detector. A series of diffraction images are collected as the crystal is rotated.[6][7]

 Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using least-squares techniques to obtain the final

atomic coordinates, bond lengths, and bond angles.[7]

NMR Spectroscopy

o Sample Preparation: A small amount of morin hydrate (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., DMSO-ds) in an NMR tube. Tetramethylsilane (TMS) is often added
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as an internal standard for chemical shift referencing.[8]

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer.
For *H NMR, standard parameters are used to obtain a one-dimensional spectrum. For 13C
NMR, proton decoupling is typically employed to simplify the spectrum. Two-dimensional
NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the
complete assignment of all proton and carbon signals.[9][10]

» Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier
transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected,
and the chemical shifts of the signals are referenced to TMS. Integration of the tH NMR
signals provides information on the relative number of protons.

FTIR Spectroscopy

o Sample Preparation: A small amount of powdered morin hydrate is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total
Reflectance (ATR)-FTIR, the powder is placed directly on the ATR crystal.[11]

o Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer. A background
spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The
sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum
is typically an average of multiple scans to improve the signal-to-noise ratio.[12]

o Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus
wavenumber (cm~1). The characteristic absorption bands are identified and assigned to the
corresponding functional group vibrations.[13]

Signaling Pathways and Experimental Workflows

Morin hydrate has been shown to modulate several key signaling pathways, which are central
to its pharmacological effects. The visualization of these pathways and the experimental
workflows for structural analysis can aid in understanding its complex biological and chemical
profile.
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General experimental workflow for the structural analysis of morin hydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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